2-Methyl-1-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-benzofuran-5-carboxylic acid” is a chemical compound with the linear formula C10 H8 O3 . It has a molecular weight of 176.17 . It is a solid substance .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “2-Methyl-1-benzofuran-5-carboxylic acid”, has been a topic of interest in many studies . Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes , oxidative cyclization of 2-hydroxystilbenes , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-benzofuran-5-carboxylic acid” can be represented by the SMILES string Cc1cc2cc(ccc2o1)C(O)=O
. The InChI key for this compound is JTNYNAOEJXGMCQ-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Benzofuran compounds, including “2-Methyl-1-benzofuran-5-carboxylic acid”, have been shown to undergo various chemical reactions . These include reactions with halogens or hydroxyl groups , and reactions involving transition-metal catalysis .
Physical And Chemical Properties Analysis
“2-Methyl-1-benzofuran-5-carboxylic acid” is a solid substance . It has a molecular weight of 176.17 . The compound’s InChI key is JTNYNAOEJXGMCQ-UHFFFAOYSA-N
.
Scientific Research Applications
Anticancer Activity
- Scientific Field : Medical Research, Oncology .
- Summary of Application : Benzofuran derivatives have shown significant anticancer activities. For instance, a compound known as “Compound 36” was found to have significant cell growth inhibitory effects on different types of cancer cells .
- Methods of Application : The compound was tested in vitro on various cancer cell lines. The inhibition rates were measured at a concentration of 10 μM .
- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
Antimicrobial Agents
- Scientific Field : Medical Research, Microbiology .
- Summary of Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .
- Methods of Application : The development of these antimicrobial agents involves the synthesis of benzofuran derivatives and testing their efficacy against various microbes .
- Results : Benzofuran derivatives have shown promising results in combating microbial diseases. They have been found to be effective against different clinically approved targets .
Anti-Hepatitis C Virus Activity
- Scientific Field : Medical Research, Virology .
- Summary of Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The compound was tested in vitro on various hepatitis C virus strains .
- Results : The compound showed significant inhibitory effects on the replication of the hepatitis C virus .
Treatment of Skin Diseases
- Scientific Field : Dermatology .
- Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application : These compounds are usually applied topically or taken orally, depending on the specific derivative and the condition being treated .
- Results : These compounds have shown promising results in the treatment of various skin conditions .
Anti-Hepatitis C Virus Activity
- Scientific Field : Medical Research, Virology .
- Summary of Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The compound was tested in vitro on various hepatitis C virus strains .
- Results : The compound showed significant inhibitory effects on the replication of the hepatitis C virus .
Prodrug Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .
- Methods of Application : The benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .
- Results : The ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .
Future Directions
properties
IUPAC Name |
2-methyl-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNYNAOEJXGMCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360234 |
Source
|
Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-benzofuran-5-carboxylic acid | |
CAS RN |
219763-06-1 |
Source
|
Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.